molecular formula C23H22N6O B6531945 2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-30-9

2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No. B6531945
M. Wt: 398.5 g/mol
InChI Key: SFYFTBJGTCKCFS-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a useful research compound. Its molecular formula is C23H22N6O and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is 398.18550935 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 6-(3-methyl-1H-pyrazol-1-yl)pyridazine, which is synthesized from 3-methyl-1H-pyrazole and 2,3-dichloropyridazine. The second intermediate is 4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide, which is synthesized from 4-aminobenzoic acid and 6-(3-methyl-1H-pyrazol-1-yl)pyridazine. These two intermediates are then coupled to form the final product using standard coupling reagents and conditions.

Starting Materials
3-methyl-1H-pyrazole, 2,3-dichloropyridazine, 4-aminobenzoic acid, coupling reagents and conditions

Reaction
Synthesis of 6-(3-methyl-1H-pyrazol-1-yl)pyridazine:, - React 3-methyl-1H-pyrazole with 2,3-dichloropyridazine in the presence of a base such as potassium carbonate or sodium hydride., - Purify the resulting product by column chromatography or recrystallization., Synthesis of 4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide:, - Protect the amino group of 4-aminobenzoic acid with a suitable protecting group such as a benzyl or tert-butyloxycarbonyl group., - React the protected 4-aminobenzoic acid with 6-(3-methyl-1H-pyrazol-1-yl)pyridazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)., - Deprotect the amino group of the resulting product to obtain 4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide., Coupling of the two intermediates:, - React 6-(3-methyl-1H-pyrazol-1-yl)pyridazine with 4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide in the presence of a coupling reagent such as DCC or DIC., - Purify the final product by column chromatography or recrystallization.

properties

IUPAC Name

2,4-dimethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-15-4-9-20(16(2)14-15)23(30)25-19-7-5-18(6-8-19)24-21-10-11-22(27-26-21)29-13-12-17(3)28-29/h4-14H,1-3H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYFTBJGTCKCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

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